N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
Description
N-(1,3,4-Thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a bifunctional heterocyclic compound comprising two distinct thiadiazole rings connected via an amide bond. This structural motif confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves coupling reactions between thiadiazole precursors, though specific protocols for this compound remain less documented compared to analogs.
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5OS2/c11-4(3-1-13-10-8-3)7-5-9-6-2-12-5/h1-2H,(H,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGFUQRBQFKDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, and distillation to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiadiazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt the integrity of the bacterial cell membrane . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Thiadiazole-Based Compounds
(a) N-(5-Amino-1,3,4-Thiadiazol-2-yl) Benzamide Derivatives
- Structure : Features a benzamide group attached to a 1,3,4-thiadiazole ring, contrasting with the dual thiadiazole system of the target compound.
- Synthesis: Synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide, followed by modifications with ethyl cyanoacetate .
- Activity : Demonstrates anticancer properties through pro-apoptotic mechanisms and cell cycle arrest .
(b) N-(5-Substituted-1,3,4-Thiadiazol-2-yl) Thioacetamide Derivatives
- Structure: Incorporates thioether linkages and substituted amino groups (e.g., p-tolylamino) on the thiadiazole core.
- Synthesis : Achieved through coupling of thiadiazole-thiol intermediates with chloroacetamide derivatives .
- Activity : Exhibits potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values as low as 0.034 mmol L<sup>–1</sup> .
(c) N-(5-Nitrothiazol-2-yl)-1,2,3-Thiadiazole-4-Carboxamide (D319-0482)
Biological Activity
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Overview of Thiadiazole Compounds
Thiadiazoles are heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms in their ring structure. The 1,3,4-thiadiazole moiety is particularly noted for its pharmacological properties, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antitumor Activity : Exhibits cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Inhibits pathways involved in inflammation.
- Anticonvulsant Properties : Shows potential in treating epilepsy.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with a thiadiazole backbone showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were often lower than those for standard antibiotics like streptomycin and fluconazole .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies have shown:
- Cytotoxicity : this compound exhibited significant cytotoxic effects against various cancer cell lines such as SKOV-3 (ovarian cancer) and HL-60 (leukemia) with IC50 values indicating potent activity .
- Mechanism of Action : The cytotoxicity is believed to occur through the induction of apoptosis as evidenced by staining assays .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been substantiated through various studies:
- Compounds derived from the 1,3,4-thiadiazole scaffold have shown efficacy in inhibiting the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole derivatives:
Q & A
Q. Basic
- FT-IR : Confirm carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ and thiadiazole ring vibrations at ~680–750 cm⁻¹ .
- ¹H/¹³C NMR : Identify carboxamide NH protons (δ 10.5–12.0 ppm) and aromatic carbons (δ 140–160 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
